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Quantitative Data on Isosilybin B Effects

Experimental Model
Concentration
Range

Key Effects on AR
Signaling

Impact on Cell Growth

LNCaP cells
(mutated AR)

10–90 µM Decreased AR and
PSA levels [1] [2]

Inhibited R1881-induced cell
growth; caused G1 arrest [1]

[2]

22Rv1 cells
(mutated AR)

10–90 µM Decreased AR and

PSA levels [1] [2]

Inhibited R1881-induced cell

growth; caused G1 arrest [1]
[2]

LAPC4 cells (wild-
type AR)

10–90 µM Decreased AR and
PSA levels [1] [2]

Inhibited R1881-induced cell
growth; caused G1 arrest [1]

[2]

PWR-1E cells (non-
neoplastic)

10–90 µM No decrease in AR or

PSA levels [1] [2]

Not reported
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Researchers used the following key experimental approaches to validate the mechanism:

Mechanistic Investigation via Pathway Inhibition: To confirm the involvement of the PI3K-Akt
pathway, cells were pretreated with the specific PI3K inhibitor LY294002 before Isosilybin B
treatment. This pretreatment restored AR protein levels, indicating that Isosilybin B's effect requires
PI3K activity [1] [2].

Genetic Confirmation of Akt's Role: Researchers used overexpression of a kinase-dead
(dominant-negative) Akt mutant. This genetic manipulation largely reversed Isosilybin B-mediated

AR degradation, providing direct evidence for Akt's critical role in the process [1] [2].
Analysis of Protein Complexes and Ubiquitination: Antibody pull-down experiments
demonstrated that Isosilybin B treatment enhances the formation of a complex between Akt, Mdm2,
and AR. This complex promotes phosphorylation-dependent ubiquitination of AR, targeting it for

destruction by the proteasome. The use of the proteasome inhibitor bortezomib confirmed that the
loss of AR is due to proteasomal degradation [1] [2].

Specificity and Cancer-Selective Action: Experiments were conducted in parallel on non-
neoplastic human prostate epithelial cells (PWR-1E). Isosilybin B did not decrease AR or PSA

levels in these normal cells, suggesting a selective effect against prostate cancer cells [1] [2].

Mechanism of Isosilybin B-Induced AR Degradation

The diagram below illustrates the sequential mechanism by which Isosilybin B promotes AR degradation.
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Interpretation of Experimental Evidence

The provided experimental data validates the mechanism through multiple lines of evidence:

Pathway Dependency: The reversal of AR degradation by PI3K inhibitor LY294002 and kinase-dead
Akt confirms the process is PI3K-Akt dependent [1] [2].

Ubiquitin-Proteasome Link: The identification of the Akt-Mdm2-AR complex and sensitivity to
proteasome inhibition connects Isosilybin B directly to the ubiquitin-proteasome system [1] [2].

Cancer Cell Selectivity: The absence of AR degradation in non-cancerous PWR-1E cells indicates a
favorable therapeutic window [1] [2].
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Isosilybin B represents a naturally derived compound with a well-validated mechanism for targeting AR

protein stability. This distinguishes it from other AR-targeting agents and may help overcome certain

resistance mechanisms in prostate cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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